

An In-depth Technical Guide to 5-(Dimethylamino)-5-oxopentanoic Acid

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Compound of Interest

Compound Name:	5-(Dimethylamino)-5-oxopentanoic acid
CAS No.:	151675-59-1
Cat. No.:	B1321656

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Introduction

5-(Dimethylamino)-5-oxopentanoic acid, also known by its synonym N,N-dimethylglutaramic acid, is a dicarboxylic acid monoamide. This compound is structurally derived from glutaric acid, where one of the carboxylic acid groups has been converted into an N,N-dimethylamide. [1] While not as extensively documented as some other bifunctional molecules, its structure presents intriguing possibilities for applications in chemical synthesis, materials science, and drug development. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an exploration of its potential applications for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is **5-(dimethylamino)-5-oxopentanoic acid**. However, it is also commonly referred to as N,N-dimethylglutaramic acid. Understanding both naming conventions is crucial when searching chemical literature and databases.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Source
CAS Number	151675-59-1	[2][3]
Molecular Formula	C ₇ H ₁₃ NO ₃	[2]
Molecular Weight	159.18 g/mol	[2]
IUPAC Name	5-(dimethylamino)-5-oxopentanoic acid	[1]
Synonyms	N,N-dimethylglutaramic acid, Pentanoic acid, 5-(dimethylamino)-5-oxo-	[1][2]
Canonical SMILES	CN(C)C(=O)CCCC(=O)O	[1]
InChI Key	IFPUIUKCHWNXJK-UHFFFAOYSA-N	[1]

Synthesis of 5-(Dimethylamino)-5-oxopentanoic Acid

The most direct and efficient synthesis of **5-(dimethylamino)-5-oxopentanoic acid** involves the ring-opening reaction of glutaric anhydride with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution at an anhydride carbonyl carbon.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the nitrogen atom of dimethylamine on one of the carbonyl carbons of glutaric anhydride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, with the carboxylate acting as a leaving group. A final proton transfer step yields the final product, N,N-dimethylglutaramic acid.

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Sources

- [1. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Mass spectral studies of N,N-dialkylaminoethanols - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. chem.libretexts.org \[chem.libretexts.org\]](#)
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